molecular formula C19H18ClN3O4 B3004888 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448124-46-6

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B3004888
CAS No.: 1448124-46-6
M. Wt: 387.82
InChI Key: VSDHXXIORHIVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a chemical compound with the CAS Number 1448124-46-6 and a molecular formula of C19H18ClN3O4 . It has a molecular weight of 387.8 . The compound features a complex structure comprising a benzo[d]oxazol-2(3H)-one moiety linked via a 2-oxoethyl chain to a piperidine ring, which is further substituted by a (3-chloropyridin-2-yl)oxy group . This specific structural architecture, integrating heterocyclic scaffolds, is often explored in medicinal chemistry and pharmaceutical research for developing novel bioactive molecules. Compounds with piperidine and benzoxazole components are frequently investigated for their potential interactions with various biological targets . As a research chemical, this product is offered to support advanced scientific inquiry and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDHXXIORHIVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Structural Overview

The compound features a piperidine ring linked to a chloropyridine moiety and a benzo[d]oxazol-2(3H)-one structure. The presence of multiple functional groups suggests diverse reactivity, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiazolyl and benzoxazolyl have been shown to function as zinc metallochaperones (ZMCs), reactivating mutant p53 in cancer models. This mechanism is crucial as mutant p53 is prevalent in many cancers, making it a target for therapeutic intervention .

Case Study: ZMC1 Derivative

  • Study Findings : A study demonstrated that ZMC1, a derivative related to compounds like the one , exhibited antitumor activity in murine models with zinc-deficient p53 mutations while showing no efficacy in models with non-zinc-deficient mutations. This highlights the potential for designing compounds that target specific mutations in cancer therapy .

Neuroprotective Effects

Research into similar compounds has also revealed neuroprotective properties. For example, certain benzoxazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating that modifications to the benzo[d]oxazol structure can enhance neuroprotective effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Zinc Binding : The compound's ability to bind zinc ions could facilitate the reactivation of zinc-dependent proteins like p53, enhancing apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and metastasis, suggesting that this compound may possess similar inhibitory capabilities.

Comparative Analysis

Compound NameStructureBiological ActivityReference
ZMC1Benzothiazolyl derivativeAntitumor activity via p53 reactivation
Benzoxazole DerivativeBenzoxazole structureNeuroprotective effects
3-(Chloropyridinyl) PiperidinePiperidine with chloropyridinePotential anticancer properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are best understood through comparison with analogs (Table 1). Key differentiating factors include:

  • Core heterocycle: Benzoxazolone vs. benzothiazolone or quinazolinone.
  • Linker : Ethyl ketone vs. alkyl chains (butyl, propyl).
  • Piperidine substituents : Chloropyridine vs. fluorophenyl, thiadiazole, or pyrimidine groups.

Table 1. Structural and Physicochemical Comparison of Selected Analogs

Compound Name/ID Core Structure Linker Piperidine Substituent Molecular Formula Molecular Weight Reference
Target Compound Benzo[d]oxazol-2(3H)-one 2-oxoethyl 3-chloropyridin-2-yloxy C₁₉H₁₇ClN₃O₄ 406.8
5o () Benzo[d]oxazol-2(3H)-one Butyl 2-oxobenzo[d]oxazol-3(2H)-yl C₂₃H₂₅N₃O₄ 415.5
SN79 (Sigma ligand, ) Benzo[d]oxazol-2(3H)-one Butyl 4-(4-fluorophenyl)piperazin-1-yl C₂₅H₂₇FN₄O₃ 458.5
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one () Benzo[d]oxazol-2(3H)-one None Piperidin-4-yl C₁₂H₁₄N₂O₂ 218.3
Compound Benzo[d]oxazol-2(3H)-one 2-oxoethyl Fluoropyrimidine-pyrrolidinyl C₁₉H₁₉FN₄O₄ 386.4

Key Observations:

Core Heterocycle :

  • The benzoxazolone core (present in the target compound and SN79) is associated with sigma receptor binding, as seen in SN79 . Substitution with benzothiazolone (e.g., 5b in ) may alter electron density and receptor affinity .

Molecular Weight and Solubility :

  • The target compound (MW ~406.8) falls within the typical range for CNS-active drugs (<500 Da). Its chloropyridine substituent may increase logP compared to fluorinated analogs like SN79, suggesting improved membrane permeability .

Research Implications and Hypotheses

While direct biological data for the target compound are unavailable, structural analogs suggest plausible applications:

  • Enzyme Inhibition: Quinazolinone analogs () are known kinase inhibitors; the benzoxazolone core may similarly target ATP-binding pockets .

Further studies should prioritize:

  • In vitro receptor binding assays to quantify sigma receptor affinity.
  • ADMET profiling to assess solubility and blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.